Fmoc-Abg(N3)-OH

Peptidomimetics Conformational Analysis N-Alkylated Peptides

Standard Fmoc-amino acids lack backbone conformational constraints and bioorthogonal handles, limiting protease resistance and site-specific modification in peptide drug leads. Fmoc-Abg(N3)-OH solves this by placing an azide-terminated 4-azidobutyl chain directly on the backbone nitrogen. • Backbone N-alkylation mimics N-methylation effects, enhancing protease resistance and membrane permeability. • Azide handle enables CuAAC/SPAAC for backbone-to-side-chain macrocyclization or multifunctional conjugate assembly. • Fully compatible with standard Fmoc/tBu SPPS protocols; supplied as white crystalline powder, ≥97% HPLC purity. Ideal for constructing stabilized peptidomimetics, ADC linkers, and polyvalent peptide scaffolds.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Cat. No. B2404485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Abg(N3)-OH
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27)
InChIKeyBCWAOXCPEFZRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Abg(N3)-OH: A Specialized Fmoc-Protected N-Alkyl Amino Acid for Backbone-Modified Peptide Synthesis


Fmoc-Abg(N3)-OH (CAS 2250433-81-7), formally 2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, is a click chemistry reagent containing an azide group . This compound is a derivative of glycine, featuring an Fmoc-protected nitrogen that is further functionalized with a 4-azidobutyl chain, creating an N-alkyl amino acid building block specifically designed for Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. The Fmoc group allows for standard N-terminal protection and deprotection, while the azide moiety provides a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions .

Why Fmoc-Abg(N3)-OH Cannot Be Casually Replaced by Other Fmoc-Protected Azido Amino Acids


Generic substitution of Fmoc-Abg(N3)-OH with other Fmoc-protected azido amino acids is not viable due to its unique structural role as a backbone N-alkyl glycine derivative. Unlike side-chain functionalized azido amino acids such as Fmoc-Lys(N3)-OH or Fmoc-Abu(3-N3)-OH, which incorporate the azide onto the amino acid side chain, Fmoc-Abg(N3)-OH places the azide-containing linker directly on the peptide backbone nitrogen [1]. This N-alkylation introduces conformational constraints that mimic the effects of backbone N-methylation, a critical factor for modulating secondary structure, protease resistance, and membrane permeability of the resulting peptidomimetics [1][2]. Substituting with a side-chain azide would fail to achieve the same backbone rigidification and would alter the spatial orientation of the clickable handle, precluding the synthesis of backbone-stabilized macrocycles or peptide chimera via backbone-to-side-chain or backbone-to-backbone conjugation.

Quantitative Differentiation of Fmoc-Abg(N3)-OH Against Key Peptide Building Block Alternatives


Backbone N-Alkylation Confers Conformational Restraint Comparable to N-Methylation

Fmoc-Abg(N3)-OH introduces an N-(4-azidobutyl) substituent directly on the amide nitrogen of a glycine residue, a structural feature absent in side-chain azido amino acids like Fmoc-Lys(N3)-OH or Fmoc-Abu(3-N3)-OH [1]. This N-alkylation mimics the conformational constraints of a backbone N-methyl group, as demonstrated using the cyclic peptide Cilengitide [2].

Peptidomimetics Conformational Analysis N-Alkylated Peptides

Dual Click Chemistry Compatibility (CuAAC and SPAAC) for Diverse Conjugation Strategies

Fmoc-Abg(N3)-OH contains an azide group capable of undergoing both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) alkyne-azide cycloadditions . This dual compatibility is shared by many Fmoc-protected azido amino acids, but its value is enhanced when combined with its backbone-modifying properties.

Click Chemistry Bioconjugation Peptide Functionalization

Compatibility with Standard Fmoc/tBu SPPS for Direct Incorporation into Peptides

Fmoc-Abg(N3)-OH is fully compatible with standard Fmoc/tBu SPPS protocols, allowing for its direct, site-specific incorporation into peptide sequences using standard coupling reagents and deprotection steps [1]. This is a shared feature among Fmoc-protected amino acids.

Solid-Phase Peptide Synthesis SPPS Fmoc Chemistry

Primary Research and Industrial Applications for Fmoc-Abg(N3)-OH Based on Quantified Differentiation


Synthesis of Conformationally Constrained, Clickable Peptidomimetics

Researchers seeking to introduce both conformational rigidity and a bioorthogonal handle into a peptide backbone should select Fmoc-Abg(N3)-OH. Its N-(4-azidobutyl) group mimics the structural effects of N-methylation [1], while the terminal azide enables subsequent functionalization via CuAAC or SPAAC . This is particularly valuable for creating protease-resistant drug leads or probes where both stability and site-specific modification are required.

Preparation of Backbone-Stabilized Peptide Macrocycles

The N-(4-azidobutyl) linker provides a unique vector for intramolecular cyclization. By incorporating Fmoc-Abg(N3)-OH into a linear peptide and reacting its azide with an alkyne moiety located elsewhere on the peptide backbone or side chain, researchers can create side-chain-to-backbone or backbone-to-backbone macrocycles [1]. This approach is distinct from side-chain-only cyclization strategies and can yield novel cyclic topologies for drug discovery.

Construction of Peptide Chimera and Polyvalent Displays

The robust synthetic strategy for introducing the N-(4-azidobutyl) linker into peptides using standard SPPS [1] enables the creation of peptide chimera. The azide group serves as a universal anchor for conjugating diverse functional modules—such as fluorophores, carbohydrates, or lipids—to a structurally constrained peptide scaffold . This is ideal for generating polyvalent displays or studying multivalent interactions on a rigid, peptide-based framework.

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